An In-depth Technical Guide to the Chemical Properties of Pinol Isomers
An In-depth Technical Guide to the Chemical Properties of Pinol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pinol, a bicyclic monoterpenoid ether, exists as two diastereomers: cis-pinol and trans-pinol. These isomers, while sharing the same molecular formula (C₁₀H₁₆O), exhibit distinct three-dimensional arrangements of their atoms, leading to differences in their physicochemical properties and biological activities. Understanding these differences is crucial for applications in pharmacology, fragrance chemistry, and the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties of pinol isomers, detailed experimental protocols for their characterization, and insights into their potential biological significance.
Chemical Structure and Isomerism
The core structure of pinol consists of a 6-oxabicyclo[3.2.1]octane skeleton with methyl and isopropylidene substituents. The stereochemical difference between the cis and trans isomers arises from the relative orientation of the methyl group and the ether bridge.
Diagram: Logical Relationship of Pinol Isomers
Caption: Relationship between pinol and its cis and trans diastereomers.
Physicochemical Properties
| Property | cis-Pinol | trans-Pinol | Data Source |
| Molecular Formula | C₁₀H₁₆O | C₁₀H₁₆O | - |
| Molecular Weight | 152.24 g/mol | 152.24 g/mol | - |
| Predicted logP | 2.5 | 2.5 | ChemAxon |
| Predicted Water Solubility | 1.2 g/L | 1.2 g/L | ALOGPS |
| Predicted Boiling Point | 183-184 °C | Not available | - |
| Predicted Density | 0.94 g/cm³ | Not available | - |
Note: Much of the available data is based on computational predictions and may vary from experimental values. Further experimental validation is required for precise characterization.
Experimental Protocols
Synthesis of Pinol Isomers
A common method for the synthesis of pinol involves the acid-catalyzed hydration of α-pinene, which can yield a mixture of terpineol isomers.[2][3][4][5][6] Subsequent intramolecular cyclization of a suitable terpineol isomer, such as α-terpineol, can lead to the formation of pinol. The ratio of cis to trans isomers can be influenced by the reaction conditions, including the choice of acid catalyst and solvent.
Workflow: Synthesis of Pinol from α-Pinene
Caption: General workflow for the synthesis and separation of pinol isomers.
Detailed Methodology:
-
Hydration of α-Pinene: α-Pinene is treated with an aqueous solution of a mineral acid (e.g., sulfuric acid) or an organic acid (e.g., chloroacetic acid) to yield α-terpineol.[4] The reaction temperature and acid concentration are critical parameters to control the product distribution.
-
Intramolecular Cyclization: The resulting α-terpineol is then subjected to acid-catalyzed intramolecular cyclization. The choice of acid and reaction conditions will influence the stereoselectivity of the reaction, yielding a mixture of cis- and trans-pinol.
-
Separation of Isomers: The diastereomeric mixture of pinol can be separated using chromatographic techniques such as gas chromatography (GC) or column chromatography on a silica gel stationary phase. The difference in polarity and boiling points between the cis and trans isomers allows for their effective separation.
Spectroscopic Characterization
Distinguishing between cis and trans isomers of pinol requires detailed spectroscopic analysis.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and stereochemical assignment of pinol isomers.[7][8][9][10] The chemical shifts and coupling constants of the protons and carbons in the bicyclic ring system will differ between the cis and trans isomers due to their different spatial orientations.
-
¹H NMR: Key diagnostic signals include those of the methyl protons and the protons on the carbon atoms of the ether bridge. The through-space interactions (Nuclear Overhauser Effect, NOE) between specific protons can definitively establish the relative stereochemistry.
-
¹³C NMR: The chemical shifts of the carbon atoms, particularly those in the vicinity of the stereocenters, will be different for the cis and trans isomers.
2. Infrared (IR) Spectroscopy:
IR spectroscopy can be used to identify the functional groups present in the pinol molecule.[11] The characteristic C-O-C stretching vibrations of the ether linkage will be present in the spectra of both isomers, typically in the range of 1000-1200 cm⁻¹. While the overall IR spectra of the cis and trans isomers are expected to be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different vibrational modes of the two diastereomers.
3. Mass Spectrometry (MS):
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the pinol isomers.[12][13][14] Both cis- and trans-pinol will exhibit a molecular ion peak corresponding to their molecular weight (152.24 g/mol ). The fragmentation patterns, resulting from the ionization and subsequent decomposition of the molecules, may show subtle differences that can aid in their differentiation, although these are often less pronounced for diastereomers compared to constitutional isomers.
Biological Activity and Signaling Pathways
While specific signaling pathways for pinol isomers are not extensively documented, related monoterpenoids have been shown to possess a range of biological activities, including anti-inflammatory, antimicrobial, and analgesic effects. The different three-dimensional structures of cis- and trans-pinol can lead to different interactions with biological targets such as enzymes and receptors, resulting in varying pharmacological profiles. Further research is needed to elucidate the specific mechanisms of action and potential therapeutic applications of each pinol isomer.
Diagram: Hypothetical Drug Development Workflow
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Terpineol - Wikipedia [en.wikipedia.org]
- 3. Synthesis of Terpineol from Alpha-Pinene Catalyzed by α-Hydroxy Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. A method to control terpineol production from turpentine by acid catalysts mixing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1H, 13C and 15N backbone resonance assignment of the peptidyl-prolyl cis-trans isomerase Pin1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Isomer-Resolved Mobility-Mass Analysis of α-Pinene Ozonolysis Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC—MS | Semantic Scholar [semanticscholar.org]
- 14. repository.ubn.ru.nl [repository.ubn.ru.nl]
